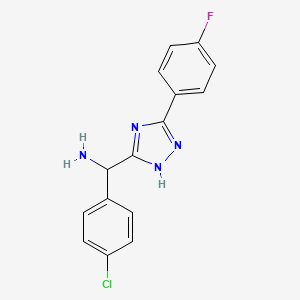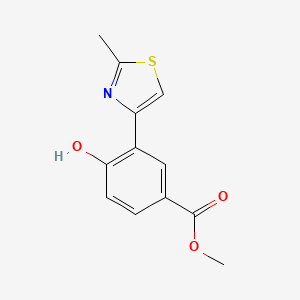
Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-methylthiazole under specific conditions. The process may include esterification reactions where methanol is used in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The hydroxyl and ester groups may also play a role in its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(2-methylthiazol-4-yl)benzoate
- Methyl 4-hydroxy-3-(2-thiazolyl)benzoate
- Methyl 4-hydroxy-3-(2-ethylthiazol-4-yl)benzoate
Uniqueness
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is unique due to the specific positioning of the hydroxyl and methylthiazole groups, which can significantly influence its biological activity and chemical reactivity. The presence of the thiazole ring imparts distinct properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H11NO3S |
|---|---|
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(15)16-2)3-4-11(9)14/h3-6,14H,1-2H3 |
InChI-Schlüssel |
IYUSSILICIHNQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


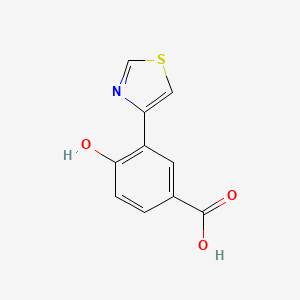
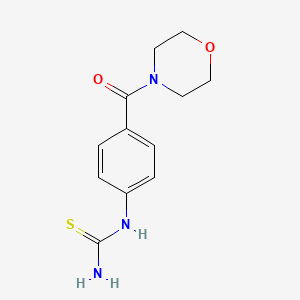


![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)


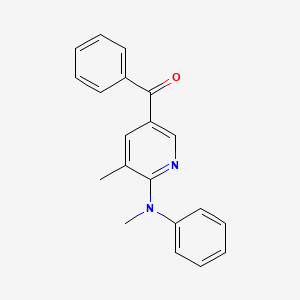

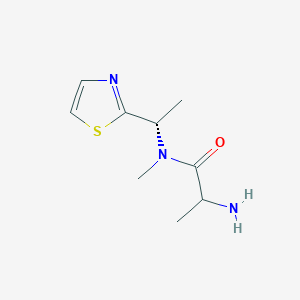
![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)


